molecular formula C22H21N5O3 B13978880 5-[8-(3,4-Dimethoxyanilino)imidazo[1,2-a]pyrazin-6-yl]-2-methylbenzamide

5-[8-(3,4-Dimethoxyanilino)imidazo[1,2-a]pyrazin-6-yl]-2-methylbenzamide

Cat. No.: B13978880
M. Wt: 403.4 g/mol
InChI Key: JRJFRHPDXVGXKH-UHFFFAOYSA-N
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Description

5-[8-(3,4-Dimethoxyanilino)imidazo[1,2-a]pyrazin-6-yl]-2-methylbenzamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrazines. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[8-(3,4-Dimethoxyanilino)imidazo[1,2-a]pyrazin-6-yl]-2-methylbenzamide typically involves multi-step organic reactions. Common synthetic routes include:

    Condensation Reactions: Starting with the condensation of appropriate aniline derivatives with pyrazine carboxylic acids.

    Cyclization Reactions: Intramolecular cyclization to form the imidazo[1,2-a]pyrazine core.

    Functional Group Modifications: Introduction of methoxy groups and other functional groups through substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve:

    Batch Processing: Utilizing large-scale reactors for each step of the synthesis.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

5-[8-(3,4-Dimethoxyanilino)imidazo[1,2-a]pyrazin-6-yl]-2-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: Conversion of methoxy groups to hydroxyl groups.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Halogenation and alkylation reactions.

Common Reagents and Conditions

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Utilizing halogenating agents like N-bromosuccinimide or alkyl halides.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which may exhibit different biological activities.

Scientific Research Applications

5-[8-(3,4-Dimethoxyanilino)imidazo[1,2-a]pyrazin-6-yl]-2-methylbenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-[8-(3,4-Dimethoxyanilino)imidazo[1,2-a]pyrazin-6-yl]-2-methylbenzamide involves:

    Molecular Targets: Binding to specific enzymes or receptors, inhibiting their activity.

    Pathways Involved: Modulating signaling pathways that are crucial for cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[8-(3,4-Dimethoxyanilino)imidazo[1,2-a]pyrazin-6-yl]-2-methylbenzamide is unique due to its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C22H21N5O3

Molecular Weight

403.4 g/mol

IUPAC Name

5-[8-(3,4-dimethoxyanilino)imidazo[1,2-a]pyrazin-6-yl]-2-methylbenzamide

InChI

InChI=1S/C22H21N5O3/c1-13-4-5-14(10-16(13)20(23)28)17-12-27-9-8-24-22(27)21(26-17)25-15-6-7-18(29-2)19(11-15)30-3/h4-12H,1-3H3,(H2,23,28)(H,25,26)

InChI Key

JRJFRHPDXVGXKH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CN3C=CN=C3C(=N2)NC4=CC(=C(C=C4)OC)OC)C(=O)N

Origin of Product

United States

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